2-(2-(Diphenylphosphino)ethyl)pyridine

Catalog No.
S1534705
CAS No.
10150-27-3
M.F
C19H18NP
M. Wt
291.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Diphenylphosphino)ethyl)pyridine

CAS Number

10150-27-3

Product Name

2-(2-(Diphenylphosphino)ethyl)pyridine

IUPAC Name

diphenyl(2-pyridin-2-ylethyl)phosphane

Molecular Formula

C19H18NP

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C19H18NP/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-14-17-9-7-8-15-20-17/h1-13,15H,14,16H2

InChI Key

ARSGXAZDYSTSKI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)P(CCC2=CC=CC=N2)C3=CC=CC=C3

The exact mass of the compound 2-(2-(Diphenylphosphino)ethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-(Diphenylphosphino)ethyl)pyridine (CAS 10150-27-3), commonly abbreviated as dppep, is a highly versatile bidentate P,N-ligand characterized by a soft diphenylphosphine donor and a hard pyridine nitrogen donor, separated by a flexible two-carbon ethyl bridge [1]. This specific structural motif imparts pronounced hemilability to transition metal complexes, such as those of palladium, ruthenium, and nickel. During catalytic cycles, the strong metal-phosphorus bond firmly anchors the ligand to the metal center, while the weaker metal-nitrogen bond can reversibly dissociate to provide a vacant coordination site for incoming substrates [2]. This dynamic "on-off" coordination behavior makes dppep a critical procurement choice for processes requiring both robust catalyst stability and readily accessible active sites, such as cross-coupling, oligomerization, and carbonylation workflows [3].

Substituting dppep with closely related P,N-ligands severely compromises catalytic efficiency and process reproducibility. Using the unbridged analog 2-(diphenylphosphino)pyridine (dppy) results in a highly strained chelate with a severely restricted bite angle, which frequently leads to the formation of inactive, bridged dinuclear complexes rather than the desired active mononuclear species[1]. Conversely, utilizing the one-carbon bridged analog 2-(diphenylphosphinomethyl)pyridine (dppmp) forms a tighter five-membered metallocycle with a smaller bite angle (~80–84°), which increases the activation barrier for nitrogen dissociation and slows down the reductive elimination step in cross-coupling reactions[2]. Furthermore, replacing dppep with a standard bidentate P,P-ligand (e.g., dppe) entirely eliminates the hemilabile nature of the complex, leading to catalyst poisoning in reactions that strictly require a vacant coordination site for substrate turnover [3].

Optimized Bite Angle for Accelerated Reductive Elimination

The two-carbon ethyl bridge in dppep allows it to form a flexible six-membered metallocycle with transition metals, yielding a natural bite angle of approximately 88–92° [1]. In contrast, the methylene-bridged comparator dppmp forms a five-membered ring restricted to a smaller bite angle of ~80–84° [2]. This ~8° expansion in the P-M-N bite angle significantly increases the steric crowding around the metal center, which quantitatively accelerates the reductive elimination step in palladium-catalyzed cross-coupling reactions, leading to higher turnover frequencies (TOF).

Evidence DimensionChelate bite angle (P-M-N)
Target Compound Data~88–92° (6-membered metallocycle)
Comparator Or Baseline~80–84° for dppmp (5-membered metallocycle)
Quantified Difference~8° wider bite angle for dppep
ConditionsPd(II) or Ru(II) square planar/octahedral coordination models

Procuring the ethyl-bridged ligand ensures optimal steric pressure at the metal center, which is critical for driving difficult C-C and C-N bond formations to completion.

Enhanced Hemilability for Vacant Site Generation

The catalytic efficacy of P,N-ligands relies heavily on the reversible dissociation of the pyridine arm. The flexible ethyl spacer in dppep lowers the activation barrier for this dissociation compared to the more rigid dppmp [1]. When benchmarked against non-hemilabile P,P-ligands like dppe, dppep-based catalysts demonstrate superior turnover numbers in reactions requiring substrate coordination, as the nitrogen arm detaches to accommodate the substrate and reattaches to stabilize the intermediate [2].

Evidence DimensionLigand dissociation capability (Hemilability)
Target Compound DataRapid, reversible N-dissociation (low barrier)
Comparator Or Baselinedppe (no dissociation) and dppmp (higher barrier due to rigid 5-membered ring)
Quantified DifferenceEnables continuous vacant site generation without permanent ligand loss
ConditionsEthylene oligomerization or carbonylation catalytic cycles

Selecting dppep prevents catalyst deactivation by over-coordination, maintaining high turnover rates in industrial alkene and CO-insertion reactions.

Mononuclear Complex Stability and Reproducibility

The preparation of active catalyst precursors requires reliable chelation. The unbridged comparator dppy has a strong propensity to form inactive[Pd2(dppy)2Cl2] dimers due to the extreme ring strain of a four-membered chelate[1]. In contrast, the two-carbon spacer of dppep easily accommodates a strain-free six-membered ring, driving the equilibrium >95% toward the highly active mononuclear [Pd(dppep)Cl2] species[2].

Evidence DimensionSelectivity for active mononuclear chelate formation
Target Compound Data>95% mononuclear [Pd(dppep)Cl2]
Comparator Or Baselinedppy (favors inactive dinuclear bridged species)
Quantified DifferenceElimination of inactive dimer side-products
ConditionsStandard Pd(II) complexation assays (e.g., reaction with Pd(COD)Cl2)

For industrial catalyst manufacturing, dppep guarantees reproducible active-site generation and prevents yield loss associated with inactive dimer formation.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig & Suzuki)

The ~90° bite angle of dppep provides the necessary steric bulk to accelerate the reductive elimination of sterically hindered substrates. It is the preferred procurement choice when standard P,P-ligands fail to achieve full conversion in the synthesis of complex pharmaceutical intermediates [1].

Transition-Metal Catalyzed Olefin Oligomerization

In processes requiring continuous substrate coordination, the hemilabile nature of dppep allows the pyridine arm to detach, opening a coordination site for the incoming olefin, while the strong P-M bond prevents catalyst decomposition [1].

Carbonylation and CO-Insertion Reactions

Reversible pyridine dissociation is essential to manage carbon monoxide coordination. dppep prevents the catalyst from becoming fully saturated and deactivated by CO, making it highly effective for industrial carbonylation workflows [1].

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

291.117686576 Da

Monoisotopic Mass

291.117686576 Da

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(Diphenylphosphino)-2-(2-pyridyl)ethane

Dates

Last modified: 08-15-2023

Explore Compound Types